
Dimethyl 3,3'-sulfanediyldi(prop-2-enoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,3’-sulfanediyldi(prop-2-enoate) is an organic compound characterized by the presence of a sulfanediyl group linking two prop-2-enoate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,3’-sulfanediyldi(prop-2-enoate) typically involves the reaction of dimethyl sulfoxide with an appropriate alkene under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the dimethyl sulfoxide, followed by the addition of the alkene to form the desired product .
Industrial Production Methods
Industrial production of dimethyl 3,3’-sulfanediyldi(prop-2-enoate) may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3,3’-sulfanediyldi(prop-2-enoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanediyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,3’-sulfanediyldi(prop-2-enoate) has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its reactive functional groups.
Biological Studies: Researchers explore its potential as a building block for biologically active molecules, investigating its interactions with various biological targets.
Wirkmechanismus
The mechanism by which dimethyl 3,3’-sulfanediyldi(prop-2-enoate) exerts its effects involves the reactivity of its sulfanediyl group and prop-2-enoate moieties. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neopentyl glycol diacrylate: This compound has similar reactivity due to the presence of acrylate groups but differs in its structural backbone.
3,3-dimethyl-2-prop-1-en-2-ylpent-4-enal: Another compound with similar functional groups but different overall structure and properties.
Eigenschaften
CAS-Nummer |
13830-99-4 |
|---|---|
Molekularformel |
C8H10O4S |
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
methyl 3-(3-methoxy-3-oxoprop-1-enyl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C8H10O4S/c1-11-7(9)3-5-13-6-4-8(10)12-2/h3-6H,1-2H3 |
InChI-Schlüssel |
HVMQICOARZGTLQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CSC=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


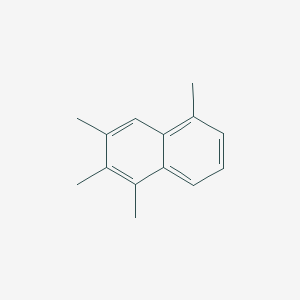
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
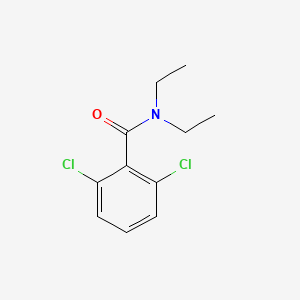



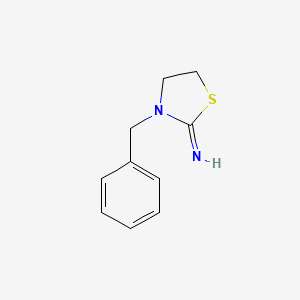
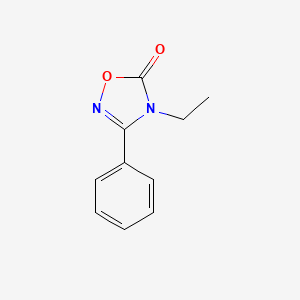
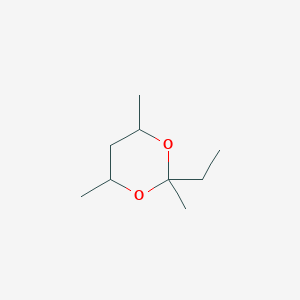
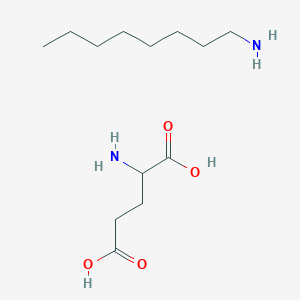
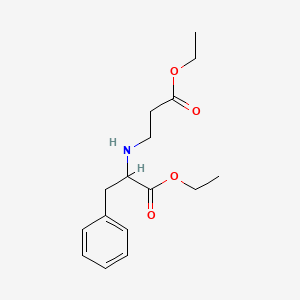
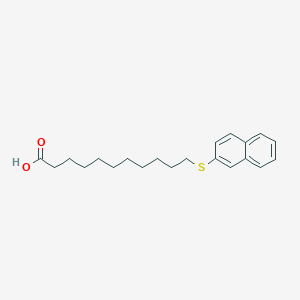
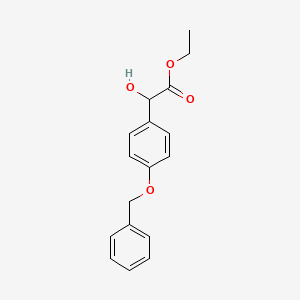
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)
